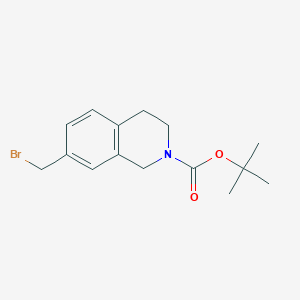![molecular formula C7H14N2O B6268858 4-[(dimethylamino)methyl]pyrrolidin-2-one CAS No. 1824462-39-6](/img/no-structure.png)
4-[(dimethylamino)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]pyrrolidin-2-one, also known as DMAP, is an organic compound used in many scientific research experiments and applications. It is a versatile and widely used compound in the field of organic chemistry, due to its ability to form strong bonds with a variety of other compounds. DMAP is typically used as a catalyst in the synthesis of organic compounds, and its various applications have been widely studied in recent years. In
Aplicaciones Científicas De Investigación
4-[(dimethylamino)methyl]pyrrolidin-2-one is widely used in scientific research experiments due to its versatility and ability to form strong bonds with other compounds. It is commonly used as a catalyst in organic synthesis reactions, as it is able to increase the rate of reaction and reduce the amount of energy needed for the reaction to occur. This compound is also used in the synthesis of a variety of other compounds, such as peptides, polymers, and pharmaceuticals. In addition, this compound is also used as a reagent in the synthesis of certain compounds, such as amino acids.
Mecanismo De Acción
4-[(dimethylamino)methyl]pyrrolidin-2-one functions as a catalyst in organic synthesis reactions by forming a strong bond with the reactants. This bond increases the rate of reaction and reduces the amount of energy needed for the reaction to occur. This compound is also able to reduce the amount of energy needed for the reaction to occur by forming a bond with the reactants, which helps to stabilize the reactants and reduce the amount of energy needed for the reaction to occur.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in recent years. It has been found to have a positive effect on the body, as it has been shown to reduce inflammation and improve the body’s immune system. In addition, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells. This compound has also been found to have a positive effect on the cardiovascular system, as it has been shown to reduce the risk of heart disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(dimethylamino)methyl]pyrrolidin-2-one has many advantages for use in lab experiments, such as its versatility and ability to form strong bonds with other compounds. It is also relatively inexpensive and easy to obtain, which makes it a popular choice for many laboratory experiments. However, this compound also has some limitations, such as its toxicity, which can be dangerous if not handled properly. In addition, this compound can cause irritation to the skin and eyes if it comes into contact with them.
Direcciones Futuras
The potential applications of 4-[(dimethylamino)methyl]pyrrolidin-2-one are still being explored, and there are many potential future directions for research. One potential direction is to explore the use of this compound in the synthesis of new compounds, such as peptides, polymers, and pharmaceuticals. Another potential direction is to explore the use of this compound in the synthesis of new drugs, as it has been found to have anti-cancer and cardiovascular properties. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its toxicity and safety.
Métodos De Síntesis
4-[(dimethylamino)methyl]pyrrolidin-2-one can be synthesized in a variety of ways. One common method involves the reaction of dimethylamine and formaldehyde in an aqueous solution. This reaction produces the desired product, this compound, as well as some byproducts. Other methods of synthesis involve the reaction of dimethylamine and other compounds, such as acrolein, acetic anhydride, or ethyl acetate. All of these methods produce this compound as the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with formaldehyde and dimethylamine.", "Starting Materials": [ "2-pyrrolidinone", "formaldehyde", "dimethylamine" ], "Reaction": [ "Step 1: Mix 2-pyrrolidinone, formaldehyde, and dimethylamine in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and stir for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] } | |
| 1824462-39-6 | |
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
BQPXIEDTEGJGFX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC(=O)NC1 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



